molecular formula C8H16ClNO4 B2375034 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride CAS No. 2138002-79-4

4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride

Cat. No.: B2375034
CAS No.: 2138002-79-4
M. Wt: 225.67
InChI Key: DLGVAEBRXDSVIV-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO4·HCl. It is a white crystalline powder that is soluble in water and has a molecular weight of 225.67 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride typically involves the reaction of 2-hydroxyethylamine with oxane-4-carboxylic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent product quality. The final product is purified through crystallization and filtration techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It interacts with enzymes by binding to their active sites, thereby modulating their activity. The pathways involved include metabolic and signaling pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its versatility in various applications sets it apart from other similar compounds .

Properties

IUPAC Name

4-(2-hydroxyethylamino)oxane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c10-4-3-9-8(7(11)12)1-5-13-6-2-8;/h9-10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGVAEBRXDSVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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